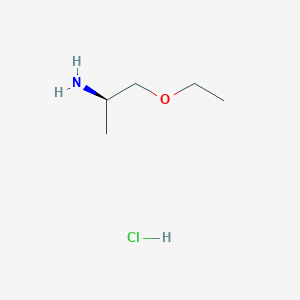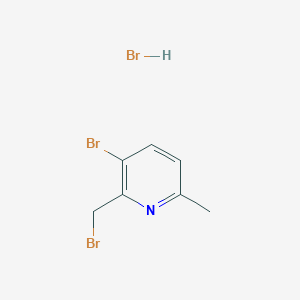
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound with a complex structure, incorporating features of several chemical groups. Its pyrazole ring, substituted with both a benzyloxy and a fluorophenyl group, lends it unique properties that make it of particular interest in various fields of research and industry.
準備方法
The synthesis of this compound involves a multi-step process:
Starting Materials
: The synthesis begins with appropriate precursors for each segment of the molecule—typically benzyl bromide, 4-fluorobenzaldehyde, and hydrazine for the pyrazole ring.
Reaction Conditions
: The formation of the pyrazole ring is carried out under controlled conditions, often requiring a base like potassium carbonate and a solvent such as ethanol. The benzyloxy group is introduced through nucleophilic substitution, while the 4-fluorophenyl group is incorporated using electrophilic aromatic substitution.
Industrial Production
: Scaling up involves optimizing these reactions to ensure high yield and purity. This might include the use of catalysts to speed up reactions and more advanced techniques like continuous flow chemistry for better efficiency.
化学反応の分析
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone can undergo various reactions:
Oxidation
: The benzyloxy group can be oxidized to a corresponding benzaldehyde or benzoic acid derivative under strong oxidizing conditions like potassium permanganate in acidic medium.
Reduction
: The carbonyl group in the ethanone segment can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution
: The fluorophenyl ring can participate in nucleophilic aromatic substitution, especially in the presence of strong bases.
Common Reagents and Conditions
: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and bases like K₂CO₃.
科学的研究の応用
This compound finds use in a range of applications:
Chemistry
: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
: Its structural elements make it a candidate for exploring interactions with biological macromolecules, such as enzymes and receptors.
Medicine
: Research may focus on its potential as a lead compound in drug discovery, targeting conditions where modulation of biological pathways by pyrazole derivatives shows promise.
Industry
: It can be used as a specialty chemical in various industrial processes requiring specific functional group reactivity.
作用機序
The effects of 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone are mediated through interactions with specific molecular targets. These include enzymes that catalyze reactions involving carbonyl groups and receptors that may recognize the pyrazole ring. The fluorophenyl group can participate in pi-stacking interactions, further influencing the compound's activity.
類似化合物との比較
When compared to other pyrazole derivatives:
Structural Uniqueness
: The combination of benzyloxy, fluorophenyl, and ethanone groups in one molecule is relatively uncommon, giving it unique properties.
Functional Comparison
: Similar compounds might include 1-(4-(benzyloxy)-1H-pyrazol-3-yl)ethanone and 1-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)piperazine, but neither offers the complete profile of substituents found in 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone.
Application Differences
: While similar compounds also find use in drug discovery and industrial applications, the presence of a piperazine ring in this compound expands its potential interactions and applications.
特性
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-17(29)26-11-13-27(14-12-26)23(30)22-21(31-16-18-5-3-2-4-6-18)15-28(25-22)20-9-7-19(24)8-10-20/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWTXMFSJJTSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2479230.png)



![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)
![1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine](/img/structure/B2479241.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2479242.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2479246.png)


![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
